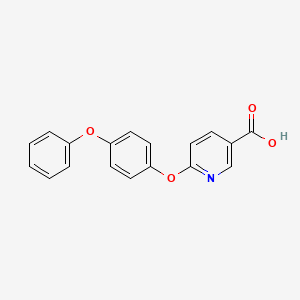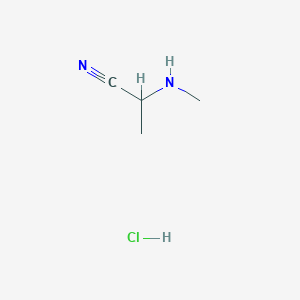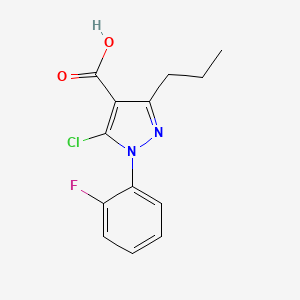
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and agrochemicals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a pyrazole compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The presence of different substituents on the pyrazole ring can significantly affect its electronic structure and reactivity .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and cyclizations . The reactivity of a pyrazole compound can be influenced by the nature and position of the substituents on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound, such as its solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : Studies have shown that compounds like 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid can be synthesized through the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids. This method is used to produce a variety of pyrazole compounds (Loh et al., 2013).
- Crystal Structure Determination : X-ray single crystal structure determination is a common technique employed to characterize the structure of these compounds, offering insights into their molecular arrangements and dihedral angles (Kumarasinghe et al., 2009).
Potential Applications in Material Science
- Optical Nonlinearity : Certain pyrazole derivatives, including those similar to the compound , have shown significant optical nonlinearity. This makes them potential candidates for optical limiting applications, particularly in the field of photonics (Chandrakantha et al., 2013).
Biological and Pharmacological Research
- Antimicrobial Activities : Some pyrazole derivatives have been evaluated for their antimicrobial properties. They exhibit significant activity against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Ragavan et al., 2010).
- Cancer Treatment : Pyrazole compounds, including those structurally similar to 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid, have been studied for their potential in treating cancer. They may inhibit specific enzymes or proteins involved in cancer cell proliferation (Ju Liu et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMTVEUCUJWAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)
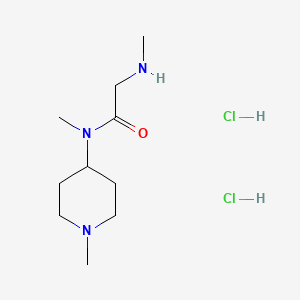

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)

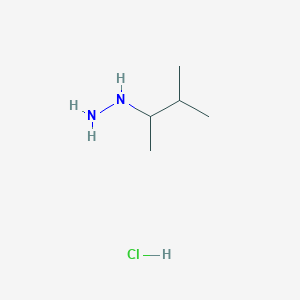

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
